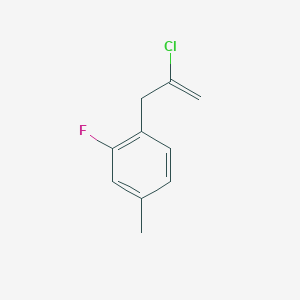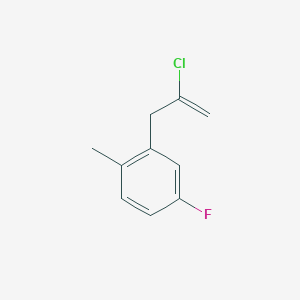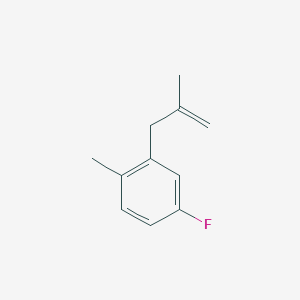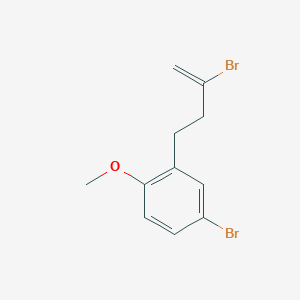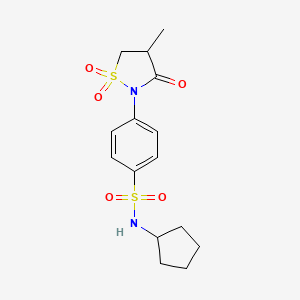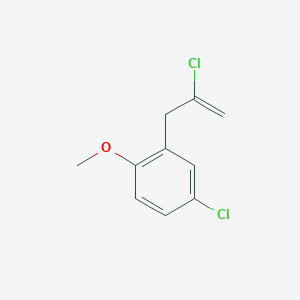
2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene
Descripción general
Descripción
2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene is a chemical compound that belongs to the class of organochlorine compounds. It is also known as ZK-191784 and has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene is not fully understood. However, it is known to bind selectively to a subtype of GABA receptor, which may contribute to its insecticidal activity and potential use as a tool for studying GABA receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has insecticidal activity against several species of insects, including mosquitoes and fruit flies. It has also been shown to selectively bind to a subtype of GABA receptor, making it a useful tool for studying the function of these receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene in lab experiments is its selective binding to a subtype of GABA receptor. This makes it a useful tool for studying the function of these receptors. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene. One area of interest is its potential use as an insecticide. Further studies could investigate its effectiveness against a wider range of insect species and its potential use in controlling insect populations.
Another area of research is the potential use of this compound as a tool for studying the role of GABA receptors in the brain. Further studies could investigate its binding affinity for different subtypes of GABA receptors and its potential use in developing new treatments for neurological disorders.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It has insecticidal activity against several species of insects and selectively binds to a subtype of GABA receptor, making it a useful tool for studying the function of these receptors. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-chloro-6-fluorophenyl)-1-butene has been studied for its potential use in scientific research. One area of interest is its potential as an insecticide. Studies have shown that this compound has insecticidal activity against several species of insects, including mosquitoes and fruit flies.
Another area of research is the potential use of this compound as a tool to study the role of GABA receptors in the brain. GABA receptors are important for regulating neuronal activity and have been implicated in several neurological disorders. This compound has been shown to selectively bind to a subtype of GABA receptor, making it a useful tool for studying the function of these receptors.
Propiedades
IUPAC Name |
1-chloro-2-(3-chlorobut-3-enyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2F/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEGWUVFJJSPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC=C1Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




